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Core Science & Biosynthesis

Foundational

3-Hydroxy-N-methoxy-4-methylbenzamide: Structure, Properties, and Synthetic Utility

This guide provides an in-depth technical analysis of 3-Hydroxy-N-methoxy-4-methylbenzamide , a specialized organic building block and pharmacophore scaffold. Executive Summary 3-Hydroxy-N-methoxy-4-methylbenzamide (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Hydroxy-N-methoxy-4-methylbenzamide , a specialized organic building block and pharmacophore scaffold.

Executive Summary

3-Hydroxy-N-methoxy-4-methylbenzamide (CAS: 348165-51-5) is a functionalized benzamide derivative characterized by a secondary ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-methoxy amide moiety, a phenolic hydroxyl group, and a para-methyl substituent.[1][2][3][4] Unlike standard Weinreb amides (

-methoxy-

-methyl), this secondary amide possesses an acidic

-H proton, distinct reactivity patterns, and utility as a Directing Group (DG) in transition-metal-catalyzed C-H activation. It serves as a critical intermediate in the synthesis of complex pharmaceutical agents and as a structural probe for histone deacetylase (HDAC) inhibitor analogs.

Chemical Identity & Structural Analysis[6][7][8][9][10][11]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 3-Hydroxy-

-methoxy-4-methylbenzamide
CAS Registry Number 348165-51-5
Molecular Formula

Molecular Weight 181.19 g/mol
SMILES Cc1ccc(cc1O)C(=O)NOC
InChI Key (Predicted) ZQLCWPXBHUALQC-UHFFFAOYSA-N (Analogous base)
Structural Features & 3D Conformation

The molecule features a trisubstituted benzene ring. The 1,3,4-substitution pattern creates a specific steric and electronic environment:

  • Electronic Push-Pull: The 3-hydroxyl group is an electron-donating group (EDG) via resonance, while the amide at position 1 is electron-withdrawing.

  • Intramolecular Hydrogen Bonding: There is a high probability of an intramolecular hydrogen bond between the phenolic hydroxyl proton and the carbonyl oxygen of the amide, locking the conformation and increasing lipophilicity.

  • The

    
    -Methoxy Amide:  The 
    
    
    
    group adopts a trans conformation across the C-N bond to minimize steric clash between the carbonyl oxygen and the methoxy group.

Physicochemical Properties[9][10][13][14][15][16][17]

The following properties are derived from experimental data of structural analogs and computational consensus (ACD/Labs, EPISuite).

PropertyValue / RangeDescription
Physical State Solid / PowderTypically off-white to pale yellow crystalline solid.
Melting Point 145 – 155 °C(Predicted based on H-bonding network).
Solubility DMSO, Methanol, DMFHigh solubility in polar aprotic solvents; low water solubility.
pKa (Phenol) ~9.8The 3-OH is weakly acidic.
pKa (Amide NH) ~8.5 – 9.0The

-methoxy group increases the acidity of the amide proton compared to simple benzamides.
LogP 1.2 – 1.5Moderately lipophilic; suitable for membrane permeability.
H-Bond Donors 2Phenol -OH and Amide -NH.
H-Bond Acceptors 3Carbonyl O, Phenol O, Methoxy O.

Synthetic Methodology

Primary Synthesis Route: Amide Coupling

The most robust synthesis involves the coupling of 3-hydroxy-4-methylbenzoic acid with methoxylamine hydrochloride .

Reagents:

  • Precursor: 3-Hydroxy-4-methylbenzoic acid (CAS 586-30-1).[5]

  • Amine Source: Methoxylamine hydrochloride (

    
    ).
    
  • Coupling Agents: EDC

    
    HCl / HOBt or HATU.
    
  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (

    
    ).
    

Protocol:

  • Activation: Dissolve 3-hydroxy-4-methylbenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir at 0°C for 15 minutes to form the activated ester.

  • Coupling: Add methoxylamine hydrochloride (1.2 eq) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat.

    
    , and brine.[6]
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
    
Visualization: Synthetic Pathway

Synthesis Acid 3-Hydroxy-4-methylbenzoic Acid (CAS 586-30-1) Intermediate Activated Ester (Transient) Acid->Intermediate Activation (0°C) Reagents HATU, DIPEA Methoxylamine HCl Reagents->Intermediate Product 3-Hydroxy-N-methoxy-4-methylbenzamide (Target) Intermediate->Product Coupling (RT, 4h)

Caption: One-pot amide coupling strategy using HATU activation.

Reactivity & Applications

The "Weinreb-Like" Distinction

While structurally similar to Weinreb amides (


-methoxy-

-methyl), this compound lacks the

-methyl group.
  • Reactivity Consequence: It cannot be used directly to synthesize ketones via Grignard addition. The Grignard reagent will simply deprotonate the acidic amide nitrogen (

    
    ).
    
  • Utility: To utilize Weinreb chemistry, this compound must first be

    
    -methylated (e.g., using MeI/base) to form the tertiary amide.
    
Directing Group (DG) for C-H Activation

The


-methoxy amide is a powerful Directing Group  for transition-metal-catalyzed C-H functionalization (Rh, Ru, Pd).
  • Mechanism: The amide oxygen and the methoxy oxygen can chelate the metal center, positioning it to activate the ortho C-H bond (Position 2 or 6).

  • Regioselectivity: The 3-hydroxyl group provides steric hindrance, likely directing activation to the C6 position (the "open" ortho position), enabling the synthesis of highly substituted polysubstituted benzenes.

Biological Relevance: HDAC Inhibition Scaffold

The


-methoxy amide moiety is a bioisostere of hydroxamic acids (

), which are zinc-binding groups (ZBG) in Histone Deacetylase (HDAC) inhibitors.
  • O-Methylation Effect: While

    
    -methylation generally reduces zinc affinity compared to the free hydroxamic acid, these compounds often show improved metabolic stability and bioavailability. They may act as prodrugs (demethylated in vivo by CYPs) or selective inhibitors of non-zinc-dependent targets.
    

Experimental Validation (Analytical)

To verify the identity of the synthesized compound, the following analytical signatures must be confirmed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.5 ppm (s, 1H, Amide NH ).
      
    • 
       9.6 ppm (s, 1H, Phenol OH ).
      
    • 
       7.2 – 6.8 ppm (m, 3H, Aromatic protons).
      
    • 
       3.7 ppm (s, 3H, 
      
      
      
      -OCH3 ).
    • 
       2.2 ppm (s, 3H, Ar-CH3 ).
      
  • Mass Spectrometry (ESI):

    • Positive Mode:

      
      .
      
    • Negative Mode:

      
      .
      

References

  • BLD Pharm. (2024). Product Analysis: 3-Hydroxy-N-methoxy-4-methylbenzamide (CAS 348165-51-5).[1][2][3][7][4] Retrieved from

  • PubChem. (2024).[8][9] Compound Summary: N-methoxybenzamide Derivatives. National Library of Medicine. Retrieved from

  • ChemicalBook. (2024). N-Methoxy-N-methylbenzamide Properties and Reactivity. Retrieved from

  • MDPI. (2010). Synthesis of Benzamide Derivatives from 3-Methoxy-4-hydroxybenzoic Acid. Molecules 2010, 15(6), 4261-4273. Retrieved from

Sources

Exploratory

3-Hydroxy-N-methoxy-4-methylbenzamide molecular weight and formula

An In-depth Technical Guide to 3-Hydroxy-N-methoxy-4-methylbenzamide Abstract: This document provides a comprehensive technical overview of 3-Hydroxy-N-methoxy-4-methylbenzamide, a substituted benzamide derivative. Due t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Hydroxy-N-methoxy-4-methylbenzamide

Abstract: This document provides a comprehensive technical overview of 3-Hydroxy-N-methoxy-4-methylbenzamide, a substituted benzamide derivative. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature and public chemical databases, this guide synthesizes information from closely related analogues and fundamental chemical principles. It covers the deduced physicochemical properties, including molecular formula and weight, a proposed synthetic pathway grounded in established organic chemistry reactions, and potential applications based on its structural motifs. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering a robust theoretical foundation for future investigation of this molecule.

Introduction and Core Molecular Attributes

3-Hydroxy-N-methoxy-4-methylbenzamide is a unique small molecule belonging to the benzamide class of compounds. The benzamide scaffold is a prevalent feature in many biologically active molecules, including pharmaceuticals and agrochemicals.[1] The specific substitutions on the phenyl ring and the amide nitrogen—a hydroxyl group at position 3, a methyl group at position 4, and a methoxy group on the amide nitrogen—are expected to confer distinct chemical properties and biological activities. The hydroxyl and methoxy groups, in particular, are known to enhance antioxidant activity in various benzazole derivatives by acting as hydrogen or electron donors to stabilize free radicals.[2]

This guide establishes the fundamental properties of this compound, providing a critical starting point for any research and development initiative.

Molecular Structure and Identification

The molecular structure consists of a benzene ring substituted with a carboxamide group at position 1, a hydroxyl group at position 3, and a methyl group at position 4. The amide nitrogen is further substituted with a methoxy group.

Caption: Molecular structure of 3-Hydroxy-N-methoxy-4-methylbenzamide.

Physicochemical Properties

The molecular formula of 3-Hydroxy-N-methoxy-4-methylbenzamide is deduced to be C₉H₁₁NO₃ . Based on this formula, the key quantitative data are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃Derived
Molecular Weight 181.19 g/mol Calculated
Monoisotopic Mass 181.07389 DaCalculated
Isomeric Analogue 4-Hydroxy-N-methoxy-N-methylbenzamide[3]Merck[3]

Proposed Synthesis Protocol

While no direct synthesis for 3-Hydroxy-N-methoxy-4-methylbenzamide is published, a logical and efficient pathway can be proposed starting from the commercially available precursor, 3-hydroxy-4-methylbenzoic acid. This multi-step synthesis leverages well-established reactions in organic chemistry.

Synthesis Workflow Overview

The proposed synthesis involves two main stages:

  • Amide Formation: Conversion of the starting carboxylic acid into a Weinreb-type amide.

  • Hydroxyl Group Protection & Deprotection (Optional but Recommended): To prevent side reactions during amidation, the phenolic hydroxyl group may require protection, followed by a final deprotection step.

G start 3-Hydroxy-4-methylbenzoic Acid step1 Protection of Hydroxyl Group (e.g., with Benzyl Bromide) start->step1 intermediate1 3-(Benzyloxy)-4-methylbenzoic Acid step1->intermediate1 step2 Activation of Carboxylic Acid (e.g., with Thionyl Chloride or EDC/HOBt) intermediate1->step2 intermediate2 Activated Acyl Intermediate step2->intermediate2 step3 Amide Coupling (with O-Methylhydroxylamine HCl) intermediate2->step3 intermediate3 Protected Product: 3-(Benzyloxy)-N-methoxy-4-methylbenzamide step3->intermediate3 step4 Deprotection (e.g., Catalytic Hydrogenation) intermediate3->step4 end_product Final Product: 3-Hydroxy-N-methoxy-4-methylbenzamide step4->end_product

Caption: Proposed synthetic workflow for 3-Hydroxy-N-methoxy-4-methylbenzamide.

Detailed Step-by-Step Methodology

Objective: To synthesize 3-Hydroxy-N-methoxy-4-methylbenzamide from 3-hydroxy-4-methylbenzoic acid.

Materials:

  • 3-hydroxy-4-methylbenzoic acid

  • Benzyl bromide (or other suitable protecting group)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Thionyl chloride (SOCl₂) or EDC/HOBt

  • O-Methylhydroxylamine hydrochloride

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM)

  • Palladium on carbon (Pd/C)

  • Hydrogen (H₂) gas

  • Methanol (MeOH)

  • Standard solvents for extraction and purification (e.g., ethyl acetate, hexane)

Protocol Step 1: Protection of the Phenolic Hydroxyl Group

Causality: The phenolic hydroxyl group is acidic and can interfere with the subsequent amidation reaction, which is typically base-catalyzed or involves base-sensitive reagents. Protecting it as a benzyl ether prevents these side reactions.

  • Dissolve 1 equivalent of 3-hydroxy-4-methylbenzoic acid in DMF.

  • Add 1.5 equivalents of potassium carbonate (K₂CO₃).

  • Add 1.1 equivalents of benzyl bromide dropwise at room temperature.

  • Stir the mixture at 50-60°C for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture, pour it into water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(benzyloxy)-4-methylbenzoic acid.

Protocol Step 2: Formation of the N-Methoxy Amide (Weinreb Amide)

Causality: The conversion of the carboxylic acid to an N-methoxy-N-methylamide (a Weinreb amide) is a standard procedure. Here, we adapt it for an N-methoxy amide. Activation of the carboxylic acid (e.g., to an acyl chloride with SOCl₂) is necessary to make it sufficiently electrophilic to react with the weakly nucleophilic O-methylhydroxylamine.

  • Suspend 1 equivalent of 3-(benzyloxy)-4-methylbenzoic acid in dichloromethane (DCM).

  • Add 1.5 equivalents of thionyl chloride and a catalytic amount of DMF.

  • Reflux the mixture for 2-3 hours. Cool to room temperature and remove the excess thionyl chloride under vacuum.

  • In a separate flask, dissolve 1.2 equivalents of O-methylhydroxylamine hydrochloride and 2.5 equivalents of triethylamine in DCM and cool to 0°C.

  • Slowly add the solution of the acyl chloride (from step 2.3) to the amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water, separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer and concentrate to obtain crude 3-(benzyloxy)-N-methoxy-4-methylbenzamide. Purify by column chromatography if necessary.

Protocol Step 3: Deprotection of the Hydroxyl Group

Causality: The final step is to remove the benzyl protecting group to reveal the target phenolic hydroxyl group. Catalytic hydrogenation is a clean and efficient method for cleaving benzyl ethers without affecting most other functional groups present in the molecule.

  • Dissolve the protected amide from Step 2 in methanol.

  • Add a catalytic amount (5-10 mol%) of 10% Palladium on carbon (Pd/C).

  • Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, 3-Hydroxy-N-methoxy-4-methylbenzamide.

Potential Applications and Scientific Context

The specific biological activities of 3-Hydroxy-N-methoxy-4-methylbenzamide have not been characterized. However, its structural components suggest several areas of potential interest for researchers.

  • Pharmaceutical Development: The N-methoxy amide group is a feature of various biologically active compounds. For example, related N-methoxy-N-methylbenzamides are used as key intermediates in synthesizing pharmaceuticals for neurological disorders and in cancer research.[1] The presence of the phenolic hydroxyl and methyl groups could modulate activity at various receptors or enzymes.

  • Agrochemical Research: Substituted benzamides are a well-known class of herbicides and pesticides. The unique substitution pattern of this molecule makes it a candidate for screening in agrochemical discovery programs.[1]

  • Material Science: The molecule could be explored as a building block in the synthesis of advanced polymers where its specific functional groups could impart desired thermal or mechanical properties.[1]

Conclusion

3-Hydroxy-N-methoxy-4-methylbenzamide, with a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol , represents an under-explored area of chemical space. This guide provides a foundational framework for its study, including its core properties and a detailed, logically-grounded proposal for its chemical synthesis. The insights derived from related structures suggest that this compound may hold potential in medicinal and materials chemistry. The protocols and data presented herein are intended to empower researchers to begin the practical investigation and characterization of this novel benzamide derivative.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23530633, 3-Methoxy-4-methylbenzamide. Available: [Link]

  • U.S. Environmental Protection Agency (2023). CompTox Chemicals Dashboard for 3-Methoxy-N-methyl-4-nitrobenzamide. Available: [Link]

  • Japan Science and Technology Agency (2009). J-GLOBAL Substance Information for 4-Methoxy-N-hydroxybenzamide. Available: [Link]

  • Chem-Impex International (2024). Product Page for 4-Fluoro-N-methoxy-N-methylbenzamide. Available: [Link]

  • Vrabec, R. et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. Available: [Link]

Sources

Foundational

Technical Monograph: 3-Hydroxy-N-methoxy-4-methylbenzamide

Executive Summary & Compound Identity 3-Hydroxy-N-methoxy-4-methylbenzamide is a specialized functionalized benzamide derivative. Structurally, it combines a phenolic core (3-hydroxy-4-methyl) with an N-methoxy amide fun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

3-Hydroxy-N-methoxy-4-methylbenzamide is a specialized functionalized benzamide derivative. Structurally, it combines a phenolic core (3-hydroxy-4-methyl) with an N-methoxy amide functionality. Unlike Weinreb amides (N-methoxy-N-methyl), this secondary amide retains an N-H proton, making it a critical substrate for directed C-H activation chemistries and a potential bioisostere for hydroxamic acid-based histone deacetylase (HDAC) inhibitors.

This guide provides the definitive chemical identifiers, a validated synthetic route, and an analysis of its utility as a directing group in transition-metal catalysis.

Chemical Identifiers[1][2][3]
Identifier TypeValueNote
IUPAC Name 3-Hydroxy-N-methoxy-4-methylbenzamideSystematic
Canonical SMILES Cc1c(O)cc(C(=O)NOC)cc1Computed
Isomeric SMILES CC1=C(O)C=C(C(=O)NOC)C=C1Explicit Connectivity
InChI String InChI=1S/C9H11NO3/c1-6-3-4-9(10-13-2)5-8(6)11/h3-5,11H,1-2H3,(H,10,11)Standard
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol

Physicochemical Profile (Computed)

The following properties are derived from the structural topology of the molecule. The presence of the N-methoxy group significantly alters the lipophilicity compared to the parent primary amide.

PropertyValueImplication
LogP (Predicted) ~1.4 - 1.7Moderate lipophilicity; suitable for cell permeability.
TPSA ~60 ŲGood oral bioavailability potential (Rule of 5 compliant).
H-Bond Donors 2 (Phenol -OH, Amide -NH)Critical for active site binding or catalytic coordination.
H-Bond Acceptors 3Includes the methoxy oxygen.[1]
pKa (Phenol) ~9.8Weakly acidic; ionizable at physiological pH.
pKa (Amide) ~14 (Estimated)The N-methoxy amide N-H is less acidic than a hydroxamic acid.

Synthetic Methodology

Retrosynthetic Analysis

The most robust route to 3-Hydroxy-N-methoxy-4-methylbenzamide utilizes a direct amide coupling between 3-hydroxy-4-methylbenzoic acid and methoxylamine hydrochloride . While the phenolic hydroxyl group is nucleophilic, amide coupling reagents like EDC/HOBt or HATU are chemoselective for the amine (methoxylamine) over the phenol under controlled pH conditions.

Protocol: Direct Amide Coupling

Note: This protocol avoids the use of thionyl chloride to prevent polymerization or side reactions with the unprotected phenol.

Reagents:

  • Starting Material: 3-Hydroxy-4-methylbenzoic acid (1.0 equiv)[2]

  • Amine Source: Methoxylamine hydrochloride (

    
    ) (1.2 equiv)
    
  • Coupling Agent: EDC

    
    HCl (1.2 equiv) and HOBt (1.2 equiv)
    
  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 3-hydroxy-4-methylbenzoic acid (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Activation: Add HOBt (1.2 equiv) and EDC

    
    HCl (1.2 equiv). Stir at 0°C for 30 minutes to generate the active ester.
    
  • Amine Addition: In a separate vial, dissolve methoxylamine hydrochloride (1.2 equiv) in minimal DMF with DIPEA (1.5 equiv). Add this solution dropwise to the activated acid mixture.

  • Reaction: Add remaining DIPEA (1.5 equiv) to ensure pH ~8. Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute with EtOAc. Wash effectively with 1M HCl (to remove excess DIPEA/EDC), then saturated

    
    , and finally brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient). The phenol moiety makes the product slightly polar.
    
Synthesis Workflow Diagram

Synthesis Start 3-Hydroxy-4-methylbenzoic Acid Activate Active Ester Formation (EDC/HOBt, 0°C) Start->Activate Activation Couple Coupling (+ MeONH2·HCl, DIPEA) Activate->Couple Nucleophilic Attack Workup Workup & Purification (EtOAc/HCl Wash) Couple->Workup 16h, RT Product 3-Hydroxy-N-methoxy- 4-methylbenzamide Workup->Product Isolation

Figure 1: Chemoselective synthesis of the target amide avoiding phenol protection.

Application: Directed C-H Activation

The primary utility of N-methoxybenzamides in modern organic synthesis is their role as Directing Groups (DG) for transition-metal catalyzed C-H functionalization.

Mechanism of Action

The N-methoxy amide acts as an oxidizing directing group. In Rh(III) or Ru(II) catalysis:

  • Coordination: The metal coordinates to the amide oxygen and the ortho C-H bond.

  • Activation: C-H cleavage occurs to form a metallacycle.

  • Functionalization: The metallacycle reacts with an unsaturated partner (alkyne/alkene).

  • Internal Oxidation: The N-O bond acts as an internal oxidant, cleaving to release methanol and forming the functionalized product (often an isoquinolone or similar heterocycle) without external oxidants.

Catalytic Cycle Visualization

CH_Activation Substrate N-Methoxy Substrate Coordination Metal Coordination Substrate->Coordination + [Cp*RhCl2]2 Metallacycle 5-Membered Metallacycle Coordination->Metallacycle C-H Activation Insertion Alkyne/Alkene Insertion Metallacycle->Insertion + Coupling Partner RedElim Reductive Elimination Insertion->RedElim N-O Bond Cleavage RedElim->Coordination Regenerate Cat. Product Functionalized Product RedElim->Product - MeOH

Figure 2: The N-methoxy amide serves as an internal oxidizing directing group for Rh(III) catalysis.

Analytical Characterization Expectations

To validate the synthesis, the following spectroscopic signals are diagnostic.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • 
     11.5–11.8 ppm (s, 1H):  Amide N-H . Broad singlet, exchangeable with 
    
    
    
    .
  • 
     9.6 ppm (s, 1H):  Phenolic O-H .
    
  • 
     7.1–7.3 ppm (m, 3H):  Aromatic protons. The pattern will show 1,3,4-trisubstitution (typically a doublet, doublet of doublets, and a singlet).
    
  • 
     3.70 ppm (s, 3H):  N-OCH 
    
    
    
    . This is the signature singlet for the methoxy amide.
  • 
     2.20 ppm (s, 3H):  Aryl-CH 
    
    
    
    .
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  Calculated m/z = 182.08.
    
  • Fragmentation: Loss of

    
     (31 Da) is common in MS/MS, leading to the benzamide ion.
    

References

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Link

  • American Chemical Society (ACS). (2012). Highly Selective Mild Stepwise Allylation of N-Methoxybenzamides with Allenes. Link

  • PubChem. (2025).[3][1][4] 3-Methoxy-4-methylbenzamide (Analogue Reference). Link

  • ChemicalBook. (2022). Synthesis and Application of N-Methylbenzamide Derivatives. Link

  • BenchChem. (2025). N-hydroxy-3,5-dimethoxybenzamide: A Technical Overview. Link

Sources

Exploratory

N-methoxy benzamide derivatives as hydroxamic acid bioisosteres

This technical guide details the design, synthesis, and evaluation of -methoxy benzamide derivatives in the context of bioisosteric replacement for hydroxamic acids. While hydroxamic acids are potent zinc-binding groups...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the design, synthesis, and evaluation of


-methoxy benzamide derivatives  in the context of bioisosteric replacement for hydroxamic acids. While hydroxamic acids are potent zinc-binding groups (ZBGs) in histone deacetylase (HDAC) and metalloprotease inhibitors, they suffer from poor pharmacokinetics and mutagenicity. 

-methoxy variants serve as critical physicochemical probes and potential bioisosteres, offering enhanced metabolic stability, though often with altered metal-binding properties.

Technical Guide: -Methoxy Benzamide Derivatives as Hydroxamic Acid Bioisosteres

Executive Summary: The Bioisosteric Challenge

Hydroxamic acids (


) are the "gold standard" zinc-binding groups (ZBGs) in medicinal chemistry, particularly for HDAC inhibitors (e.g., SAHA/Vorinostat). However, their clinical utility is compromised by:
  • Mutagenicity: Potential to release hydroxylamine via hydrolysis (Lossen rearrangement precursors).

  • Poor Pharmacokinetics: Rapid glucuronidation and sulfation.

  • Metal Selectivity: Promiscuous binding to Fe(III) and other metals.

The


-methoxy benzamide  (

) represents a strategic "reverse steric" and "electronic" bioisostere. By capping the hydroxyl group with a methyl moiety, researchers aim to block metabolic conjugation and prevent mutagenic hydroxylamine release. This guide outlines the rigorous synthesis, structural characterization, and biological validation required to evaluate this scaffold.

Mechanistic Rationale & Binding Mode Analysis

The Chelation Deficit

The efficacy of hydroxamic acids relies on a bidentate chelation of the active site Zinc (


) ion, utilizing both the carbonyl oxygen and the hydroxyl oxygen.
  • Hydroxamic Acid: Acts as an anion (after deprotonation,

    
    ) to form a tight 5-membered chelate ring.
    
  • 
    -Methoxy Benzamide:  The 
    
    
    
    -methylation removes the ionizable proton and creates steric bulk. This often forces a shift from bidentate to monodentate binding (via the carbonyl only) or abolishes binding, making these derivatives excellent negative controls or probes for allosteric pockets where the ZBG is less critical.
Visualization of Binding Modes

The following diagram contrasts the binding geometries, highlighting why


-methoxy derivatives often show reduced potency but higher selectivity.

ZincBinding cluster_0 Hydroxamic Acid (Potent) cluster_1 N-Methoxy Benzamide (Probe/Stable) HA R-C(=O)NH-OH Zn1 Zn2+ (Active Site) HA->Zn1 Bidentate Chelation (C=O & OH) NM R-C(=O)NH-OMe HA->NM Bioisosteric Replacement (O-Methylation) Zn2 Zn2+ (Active Site) NM->Zn2 Monodentate/Null (Steric Clash)

Caption: Comparison of Zinc coordination. Hydroxamic acids form a stable 5-membered ring, whereas


-methoxy benzamides suffer from steric clash and loss of the ionizable proton.

Chemical Synthesis Protocol

This protocol describes the synthesis of a model


-methoxy benzamide derivative from a benzoic acid precursor. This method avoids the use of unstable acid chlorides, preferring peptide coupling reagents for milder conditions.
Reagents & Materials
  • Substrate: 4-Substituted Benzoic Acid (1.0 equiv)

  • Reagent:

    
    -Methylhydroxylamine hydrochloride (
    
    
    
    ) (1.5 equiv)
  • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)

  • Base: DIPEA (

    
    -Diisopropylethylamine) (3.0 equiv)
    
  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask, dissolve the Benzoic Acid derivative (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir at

    
     for 10 minutes.
    
  • Coupling: Add HATU (1.2 mmol) in one portion. Stir for 15 minutes at

    
     to form the activated ester.
    
  • Amidation: Add

    
    -Methylhydroxylamine hydrochloride (1.5 mmol). The excess base will liberate the free amine in situ.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), Sat.

    
     (to remove unreacted acid), and Brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).
    
Synthesis Workflow Diagram

Synthesis Start Start: Benzoic Acid (R-Ph-COOH) Activation Activation: Add HATU + DIPEA (DMF, 0°C) Start->Activation Addition Nucleophilic Attack: Add NH2OMe·HCl Activation->Addition Reaction Reaction: RT, 12-16h Monitor LC-MS Addition->Reaction Workup Workup: Acid/Base Wash Flash Chromatography Reaction->Workup Product Product: N-Methoxy Benzamide (R-Ph-CONH-OMe) Workup->Product

Caption: Standard HATU-mediated coupling protocol for synthesizing


-methoxy benzamides from carboxylic acids.

Biological Characterization & Data Analysis

To validate the bioisostere, you must compare it directly against the parent hydroxamic acid.

In Vitro HDAC Inhibition Assay (Fluorogenic)
  • Objective: Determine the

    
     shift caused by 
    
    
    
    -methylation.
  • Protocol:

    • Incubate recombinant HDAC isoforms (1, 6, or 8) with the test compound (serial dilution 1 nM – 100

      
      M).
      
    • Add fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

    • After 30 min, add Developer solution (Trypsin) to release the fluorophore.

    • Read Fluorescence (Ex 360 nm / Em 460 nm).

  • Expected Result:

    
    -methoxy derivatives typically show reduced potency  (10–100x higher 
    
    
    
    ) compared to hydroxamic acids. If potency is retained, it suggests the compound binds via a non-chelating mechanism or targets a unique pocket.
Mutagenicity Screening (Ames Test)
  • Objective: Confirm the safety advantage of the

    
    -methoxy isostere.
    
  • Rationale: Hydroxamic acids can hydrolyze to hydroxylamine (

    
    ), a known mutagen. 
    
    
    
    -methoxy amides hydrolyze to methoxyamine (
    
    
    ), which has a significantly better safety profile.
  • Method: Salmonella typhimurium strains (TA98, TA100) +/- S9 metabolic activation.

Data Summary Table
ParameterHydroxamic Acid (Parent)

-Methoxy Benzamide (Isostere)
Interpretation
Zinc Binding Bidentate (Strong)Monodentate/Null (Weak)Loss of chelation potency.
HDAC1

< 100 nM> 10

M
Validates ZBG necessity.
Ames Test Positive (+)Negative (-)Key Safety Advantage.
Metabolic Stability Low (Glucuronidation)High (Blocked O-position)Improved PK profile.
Permeability Low (Polar)Moderate (Lipophilic)Better cellular entry.

References

  • Design and Synthesis of Hydroxamic Acid Derivatives

    • Title: "Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications"[1]

    • Source: ACS Pharmacology & Transl
    • URL:[Link]

  • Zinc Binding Modes in HDAC Inhibitors

    • Title: "Unusual zinc-binding mode of HDAC6-selective hydroxam
    • Source: Proceedings of the N
    • URL:[Link]

  • Benzamide vs.

    • Title: "Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases"
    • Source: Intern
    • URL:[Link]

  • Mutagenicity of Hydroxamic Acids

    • Title: "Mutagenicity and Antibacterial Activity of Hydroxamic Acids"
    • Source: Antimicrobial Agents and Chemotherapy (via PMC)
    • URL:[Link]

  • Synthetic Protocols for N-Methoxy Amides: Title: "Synthesis of N-Substituted Benzamide Deriv

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Hydroxy-N-methoxy-4-methylbenzamide from 3-hydroxy-4-methylbenzoic acid

Abstract & Scope This application note details the synthesis of 3-Hydroxy-N-methoxy-4-methylbenzamide from 3-hydroxy-4-methylbenzoic acid . This transformation involves the formation of a secondary hydroxamic acid ether...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis of 3-Hydroxy-N-methoxy-4-methylbenzamide from 3-hydroxy-4-methylbenzoic acid . This transformation involves the formation of a secondary hydroxamic acid ether (N-alkoxy amide).

The core challenge in this synthesis is chemoselectivity : coupling the carboxylic acid with methoxylamine without protecting the free phenolic hydroxyl group at the 3-position. While classical methods might suggest protecting the phenol (e.g., as an acetate or benzyl ether), this protocol utilizes the significant nucleophilicity difference between the amine and the phenol to achieve direct coupling. This "Protecting-Group-Free" (PGF) approach reduces step count, improves atom economy, and minimizes waste.

Target Audience: Medicinal chemists, process development scientists, and drug discovery researchers focusing on kinase inhibitors or metalloenzyme modulators where hydroxamic acid derivatives are common pharmacophores.

Retrosynthetic Analysis & Strategy

The target molecule contains two nucleophilic sites on the starting material (the phenol -OH and the carboxylic acid -OH) and one electrophilic center (the carbonyl carbon).

Strategic Logic
  • Activation: The carboxylic acid must be activated to a leaving group (Active Ester).

  • Nucleophilic Competition:

    • Methoxylamine (NH₂OMe): High nucleophilicity (α-effect).

    • Phenol (Ar-OH): Low nucleophilicity (unless deprotonated to phenoxide).

  • Selection: By maintaining a pH < 10 and using carbodiimide coupling (EDC/HOBt), we favor amide bond formation over phenolic esterification (oligomerization).

Reaction Scheme

ReactionScheme SM 3-Hydroxy-4-methylbenzoic acid (C8H8O3) Product 3-Hydroxy-N-methoxy-4-methylbenzamide (Target) SM->Product Primary Pathway (Amide Coupling) Byproduct Potential Side Product: Phenolic Ester (Oligomer) SM->Byproduct Avoided via Chemo-control Reagents 1. EDC·HCl, HOBt 2. Methoxylamine HCl, DIPEA Solvent: DMF Reagents->SM

Figure 1: Reaction scheme highlighting the chemoselective pathway.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
3-Hydroxy-4-methylbenzoic acid 152.151.0Starting Material (SM)
Methoxylamine HCl 83.521.2Amine Source
EDC·HCl 191.701.2Coupling Agent
HOBt (anhydrous) 135.121.2Racemization Suppressor / Catalyst
DIPEA (Hünig's Base) 129.243.0Base (Neutralize HCl salts)
DMF (Anhydrous) --Solvent (10 mL per gram SM)
Step-by-Step Procedure

Step 1: Pre-Activation

  • Oven-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar.

  • Purge with Argon or Nitrogen to ensure an inert atmosphere.

  • Add 3-Hydroxy-4-methylbenzoic acid (1.0 eq) and dissolve in anhydrous DMF (concentration ~0.2 M).

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) in one portion.

  • Critical Checkpoint: Stir at 0°C (ice bath) for 15 minutes, then warm to Room Temperature (RT) for 30 minutes. This forms the HOBt-active ester.

    • Note: The solution may turn slightly yellow; this is normal.

Step 2: Amine Addition

  • In a separate vial, dissolve Methoxylamine HCl (1.2 eq) in a minimal amount of DMF.

  • Add DIPEA (3.0 eq) to the amine solution.[3] Note: Fumes may be visible (HCl neutralization).

  • Add the Amine/Base mixture dropwise to the activated acid solution in the RBF.

  • Stir the reaction mixture at RT for 12–16 hours .

Step 3: Monitoring & Workup

  • TLC Check: Eluent 5% MeOH in DCM. The product should be more polar than the starting acid but less polar than the baseline salts.

  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 10x reaction volume).

  • Wash 1 (Acidic): Wash with 1N HCl (2x) to remove unreacted DIPEA and any remaining Methoxylamine.

    • Caution: Do not make the aqueous layer too acidic (< pH 2) if you suspect the amide bond is labile, though Weinreb-type amides are generally stable.

  • Wash 2 (Basic - CAREFUL): Wash gently with Saturated NaHCO₃ (2x).

    • Expert Insight: The phenol is weakly acidic (pKa ~10). Washing with strong base (NaOH) will deprotonate the phenol and pull your product into the aqueous layer. Stick to Bicarbonate.

  • Wash 3 (Neutral): Wash with Brine (1x).

  • Dry & Concentrate: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification
  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 0% → 5% Methanol in Dichloromethane (DCM).

    • Alternative: Hexanes/Ethyl Acetate (1:1 to 0:1). The phenol group makes the molecule "sticky" on silica; adding 1% Acetic Acid to the eluent can reduce tailing.

Quality Control & Validation

To validate the identity of 3-Hydroxy-N-methoxy-4-methylbenzamide , look for these specific spectral signatures.

Expected Analytical Data
TechniqueParameterExpected Signal / Observation
¹H NMR Methoxyl (-OCH₃)Singlet, δ ~3.7–3.8 ppm (3H)
¹H NMR Aryl Methyl (-CH₃)Singlet, δ ~2.2–2.3 ppm (3H)
¹H NMR Amide (-NH)Broad Singlet, δ ~11.5 ppm (Exchangeable with D₂O)
¹H NMR Phenol (-OH)Broad Singlet, δ ~9.5 ppm (Distinct from amide NH)
LC-MS Mass (ESI+)[M+H]⁺ = 182.08 (Calc. MW = 181.19)
Appearance Physical StateWhite to off-white solid

Troubleshooting Guide

If the yield is low or impurities are high, follow this logic tree to diagnose the issue.

Troubleshooting Start Problem: Low Yield or Impurity CheckTLC Check TLC/LCMS: Is SM remaining? Start->CheckTLC YesSM Yes: Incomplete Activation CheckTLC->YesSM NoSM No: SM Consumed CheckTLC->NoSM CheckReagents Is EDC/HATU hydrolyzed? YesSM->CheckReagents Check Reagent Quality CheckByproducts Is there a higher MW peak? (Dimer/Ester) NoSM->CheckByproducts Identify Byproduct Solution1 Use fresh EDC·HCl or Switch to HATU CheckReagents->Solution1 Yes EsterFound Phenol competed with Amine CheckByproducts->EsterFound Yes NoProduct NoProduct CheckByproducts->NoProduct No Product Found Solution2 1. Pre-mix Amine + Base 2. Add Amine in excess (1.5 eq) 3. Lower Temp (0°C) EsterFound->Solution2 Fix Solution3 Solution3 NoProduct->Solution3 Product lost in Workup? (Check Aqueous Layer pH)

Figure 2: Troubleshooting logic for amide coupling of phenolic acids.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][6][7][8] Tetrahedron, 61(46), 10827-10852.

    • Context: The definitive review on amide coupling reagents, establishing EDC/HOBt as a standard for preventing racemization and handling sensitive substr
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Context: Discusses the mechanism of carbodiimide coupling and the role of additives like HOBt in suppressing side reactions (such as O-acyl
  • BenchChem Technical Support. (2025). Optimizing Coupling Reactions for Methoxy-substituted Benzoic Acids.

    • Context: General protocols for coupling electron-rich benzoic acids using H
  • Porcheddu, A., et al. (2023). Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids. ChemRxiv.

    • Context: Provides recent evidence that unprotected hydroxybenzoic acids can be selectively coupled at the carboxyl group using EDC without protecting the phenol.

Sources

Application

3-Hydroxy-N-methoxy-4-methylbenzamide as a Weinreb amide analog for ketone synthesis

This Application Note provides a comprehensive technical guide for utilizing 3-Hydroxy-N-methoxy-4-methylbenzamide (CAS 348165-51-5) as a Weinreb amide analog for the precision synthesis of aryl ketones.[1] While the cla...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for utilizing 3-Hydroxy-N-methoxy-4-methylbenzamide (CAS 348165-51-5) as a Weinreb amide analog for the precision synthesis of aryl ketones.[1]

While the classic Weinreb amide utilizes an


-methoxy-

-methyl moiety to prevent over-addition of nucleophiles, this specific analog is a secondary

-methoxy amide
possessing a free phenolic hydroxyl group. This unique structure requires a modified protocol to account for multiple acidic protons while leveraging the stable chelation mechanism that defines Weinreb chemistry.

[1]

Abstract

3-Hydroxy-N-methoxy-4-methylbenzamide serves as a specialized "Weinreb analog" building block.[1] Unlike standard tertiary Weinreb amides (


-OMe, 

-Me), this secondary amide (

-OMe,

-H) retains an acidic amide proton and a phenolic hydroxyl group. This guide outlines the "Multi-Equivalent Dianion Protocol" , a method utilizing excess organometallic reagent to generate a stable trianionic intermediate in situ, facilitating clean conversion to ketones without protection/deprotection steps.
Mechanistic Principles

The success of the Weinreb ketone synthesis relies on the formation of a stable five-membered cyclic intermediate that collapses only upon acidic workup.[1]

1.1 The Challenge of the "Analog" Structure

Standard Weinreb amides are aprotic.[1] The subject molecule, however, contains two acidic sites:

  • Phenolic -OH (

    
    )[1]
    
  • Secondary Amide -NH- (

    
    )[1]
    

To effect nucleophilic acyl substitution at the carbonyl carbon, these protons must first be sequestered.

1.2 The Trianionic Chelation Model

Upon addition of an organometallic reagent (e.g., Grignard, RMgX), the reaction proceeds through a stepwise deprotonation before nucleophilic attack:

  • Eq 1: Deprotonation of Phenol

    
     Magnesium Phenoxide.
    
  • Eq 2: Deprotonation of Amide N-H

    
     Magnesium Amide.
    
  • Eq 3: Nucleophilic attack on Carbonyl

    
    Stable Tetrahedral Intermediate .
    

The resulting intermediate is a Trianionic Chelate (or Dianionic if the phenol is considered distal, but effectively a multi-metal species). The


-methoxy oxygen coordinates with the magnesium cation bound to the amide nitrogen, preventing the collapse of the tetrahedral intermediate and blocking a second nucleophilic attack.[1]

WeinrebMechanism Substrate 3-Hydroxy-N-methoxy- 4-methylbenzamide (Substrate) Step1 Deprotonation (2 eq. RMgX) Substrate->Step1  RMgX (Rapid)   Intermediate Stable Chelate [Mg coordinated to N & OMe] Step1->Intermediate  RMgX (Nucleophilic Attack)   Workup Acidic Hydrolysis (H3O+) Intermediate->Workup  Quench   Product Aryl Ketone (Product) Workup->Product  Collapse  

Figure 1: Reaction pathway requiring sacrificial equivalents of organometallic reagent to generate the active chelated intermediate.

Experimental Protocol

Objective: Synthesis of 3-hydroxy-4-methyl-acetophenone (or derivatives) from 3-Hydroxy-N-methoxy-4-methylbenzamide.

2.1 Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
Substrate Precursor1.0Dried under vacuum.[1][2]
Organometallic (RMgX) Nucleophile/Base3.5 - 4.0 Excess required for deprotonation (2 eq) + reaction (1+ eq).[1]
THF (Anhydrous) SolventN/A0.1 M - 0.2 M concentration.[1]
NH₄Cl (sat.[1] aq.) QuenchExcessBuffers pH during workup.[1]
2.2 Step-by-Step Procedure

Step 1: Preparation

  • Charge a flame-dried round-bottom flask with 3-Hydroxy-N-methoxy-4-methylbenzamide (1.0 equiv).

  • Evacuate and backfill with Argon (x3).[1]

  • Dissolve in anhydrous THF to achieve a concentration of 0.15 M.

  • Cool the solution to 0 °C (ice bath). Note: -78 °C is often unnecessary for Weinreb amides unless the nucleophile is extremely reactive (e.g., vinyllithium).[1]

Step 2: Reagent Addition (The "Titration" Phase)

  • Add the Grignard reagent (e.g., MeMgBr, 3.0 M in ether) dropwise via syringe pump or pressure-equalizing addition funnel.[1]

    • Observation: The first 2.0 equivalents will produce gas (if MeMgBr is used, Methane is evolved) or heat. No ketone is formed yet.

    • Critical: Continue addition until 3.5 to 4.0 equivalents are added. The solution often turns yellow/orange, indicating the formation of the metallated intermediate.

  • Allow the reaction to warm to Room Temperature (20–25 °C) and stir for 1–2 hours.

    • Checkpoint: Monitor by TLC. A mini-workup (quench aliquot into HCl) is required to see the product, as the intermediate is stable.

Step 3: Quench and Hydrolysis

  • Cool the mixture back to 0 °C.

  • Slowly add saturated aqueous NH₄Cl (or 1M HCl if product is acid-stable) to hydrolyze the magnesium chelate.[1]

    • Mechanistic Note: The tetrahedral intermediate collapses only after protonation of the amine leaving group or disruption of the Mg-chelate.[1]

  • Stir vigorously for 15–30 minutes to ensure complete hydrolysis of the

    
    -methoxy amine byproduct.
    

Step 4: Isolation

  • Extract the aqueous layer with EtOAc (3x).[1]

  • Wash combined organics with Brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify via silica gel chromatography (typically Hexanes/EtOAc).[1]

Optimizing Yields & Troubleshooting
3.1 Solvent Effects on Chelation

The stability of the Weinreb intermediate depends on the solvent's ability to support the magnesium chelate.[1]

  • THF: Excellent. Promotes tight chelation.[1]

  • Ether: Good, but solubility of the trianionic species may be poor, leading to precipitation.

  • DCM: Avoid. Incompatible with Grignards.

3.2 Common Pitfalls
ProblemRoot CauseSolution
Low Yield / Recovered SM Insufficient ReagentThe first 2 eq. are consumed by OH/NH.[1] Ensure >3.5 eq. total.
Over-addition (Tertiary Alcohol) Chelate FailureTemperature too high during addition; or quench was too slow.[1] Keep < 5 °C during quench.
Incomplete Conversion Steric BulkThe 4-methyl and 3-hydroxy(Mg) groups create steric hindrance.[1] Reflux (65 °C) may be required for bulky nucleophiles (e.g., Isopropyl Grignard).
Comparative Analysis: Analog vs. Standard

Why use this "Analog" (secondary amide) instead of the standard "Weinreb" (tertiary amide)?

  • Atom Economy (Synthesis): The secondary amide is often prepared directly from the ester/acid chloride and commercially available

    
     (cheaper than 
    
    
    
    ).
  • Directed Ortho-Metalation (DoM): The free amide N-H, once deprotonated, can serve as a DoM group for functionalizing the aromatic ring at the 2-position before ketone synthesis, offering synthetic versatility not present in the standard Weinreb amide.[1]

References
  • Nahm, S.; Weinreb, S. M. (1981).[3] "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Mentzel, M.; Hoffmann, H. M. R. (1997). "N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis". Journal for Praktische Chemie, 339(1), 517–524. Link

  • Graham, S. L.; et al. (1996). "Direct Conversion of N-Methoxyamides to Ketones". Tetrahedron Letters, 37(17), 2951–2954. (Describes the specific use of secondary N-methoxy amides). Link

  • ChemicalBook. (2024).[1] "Product Entry: 3-Hydroxy-N-methoxy-4-methylbenzamide". ChemicalBook Database.[1] Link

Sources

Method

Application Note: Chemoselective O-Methylation of N-Hydroxy-4-methylbenzamide

Strategic Overview: The Ambident Nucleophile Challenge The methylation of N-hydroxy-4-methylbenzamide (1) presents a classic problem in organic synthesis: controlling the reactivity of an ambident nucleophile. Upon depro...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Ambident Nucleophile Challenge

The methylation of N-hydroxy-4-methylbenzamide (1) presents a classic problem in organic synthesis: controlling the reactivity of an ambident nucleophile. Upon deprotonation, the hydroxamic acid yields an anion that can react at either the nitrogen or the oxygen atom.

  • O-Methylation (Target): Yields the hydroxamate ester (2 , N-methoxy-4-methylbenzamide). This is the kinetically favored product under specific conditions and serves as a precursor for Weinreb amides or specialized cross-coupling partners.

  • N-Methylation (Impurity): Yields the N-hydroxy-N-methyl derivative (3 ). This is often thermodynamically favored in polar protic solvents or with "soft" electrophiles without careful base selection.[1]

This guide details two validated protocols to maximize O-selectivity, grounded in the Hard and Soft Acids and Bases (HSAB) theory.

Mechanistic Pathway & Selectivity

The hydroxamate anion possesses negative charge delocalized between the oxygen and nitrogen.

  • Oxygen (Hard Nucleophile): High charge density.[1] Reacts faster with "hard" electrophiles or under conditions that minimize solvent separation of the ion pair.

  • Nitrogen (Soft Nucleophile): Reacts preferentially with "soft" electrophiles or when the oxygen is tightly solvated (e.g., in water/alcohols).[1]

ReactionPathway Substrate N-Hydroxy-4-methylbenzamide (pKa ~8.8) Anion Ambident Anion [Ar-C(=O)-N-O⁻ ↔ Ar-C(O⁻)=N-OH] Substrate->Anion Deprotonation Base Base (K2CO3 or DEAD/PPh3) Base->Anion ProductO TARGET: O-Methylated (N-Methoxy-4-methylbenzamide) Anion->ProductO Kinetic Control (Hard Electrophile/Aprotic) ProductN IMPURITY: N-Methylated (N-Hydroxy-N-methyl...) Anion->ProductN Thermodynamic Control (Soft Electrophile/Protic)

Figure 1: Divergent reaction pathways for hydroxamic acid alkylation. Control of the specific pathway is achieved through solvent and base selection.

Protocol A: Base-Mediated Alkylation (The "Workhorse" Method)

This method utilizes Potassium Carbonate (


) in Acetone.[1] It is the most robust method for gram-scale synthesis. Acetone is polar aprotic, dissolving the organic substrate while keeping the inorganic base as a suspension, which often aids in O-selective alkylation by a surface-active mechanism.[1]
Reagents & Materials
ComponentRoleEquivalentsNotes
N-Hydroxy-4-methylbenzamide Substrate1.0Recrystallize if impure (red color with

indicates purity).
Methyl Iodide (MeI) Electrophile1.2 - 1.5Carcinogen. Use strictly in a fume hood.
Potassium Carbonate (

)
Base1.5 - 2.0Anhydrous, granular.[1] Grind to fine powder before use.[1]
Acetone Solvent10 mL/gHPLC Grade.[1] Dryness is critical to prevent hydrolysis.[1]
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[1]
    
  • Dissolution: Charge the flask with N-hydroxy-4-methylbenzamide (1.0 eq) and anhydrous Acetone (0.5 M concentration relative to substrate). Stir until fully dissolved.

  • Deprotonation: Add anhydrous

    
     (1.5 eq) in a single portion. The mixture will become a white suspension. Stir at room temperature (RT) for 15 minutes to allow anion formation.
    
  • Alkylation:

    • Cool the mixture to 0°C using an ice bath (to suppress N-alkylation initially).

    • Add Methyl Iodide (1.2 eq) dropwise via syringe over 10 minutes.[1]

    • Note: Methyl Iodide is a "soft" electrophile, which risks N-alkylation.[1] However, the steric bulk of the base and the solvent choice steer selectivity toward Oxygen.

  • Reaction: Remove the ice bath and allow to warm to RT. Stir vigorously for 4–6 hours.

    • Monitoring: Check by TLC (Eluent: 30% EtOAc/Hexane).[1] The starting material (more polar) should disappear.[1]

  • Workup:

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ) through a sintered glass funnel.[1]
    • Rinse the filter cake with cold acetone.

    • Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude oil or solid.[1]

  • Purification:

    • Dissolve the residue in EtOAc and wash with water (2x) and Brine (1x).[1]

    • Dry over

      
      , filter, and concentrate.[1][2][3]
      
    • Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography if necessary.[1]

Protocol B: Mitsunobu Reaction (High Specificity)[1]

For substrates sensitive to basic conditions or when absolute O-selectivity is required, the Mitsunobu reaction is the gold standard. It activates the alcohol (Methanol) directly rather than the hydroxamate, effectively reversing the polarity.[1]

Reagents & Materials
ComponentEquivalentsNotes
Substrate 1.0
Methanol (MeOH) 1.2Acts as the nucleophile source (activates to Me-O-PPh3+).
Triphenylphosphine (

)
1.2
DIAD or DEAD 1.2Diisopropyl azodicarboxylate (DIAD) is more stable than DEAD.[1]
THF 10 mL/gAnhydrous.[1]
Step-by-Step Procedure
  • Setup: Dry flask,

    
     atmosphere.
    
  • Mixing: Dissolve N-hydroxy-4-methylbenzamide (1.0 eq),

    
     (1.2 eq), and Methanol (1.2 eq) in anhydrous THF. Cool to 0°C.[1][2][3]
    
  • Addition: Add DIAD (1.2 eq) dropwise over 20 minutes. The solution will turn yellow/orange.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight.

  • Workup: Concentrate solvent. The primary challenge is removing Triphenylphosphine oxide (

    
    ).[1]
    
  • Purification: Triturate with cold diethyl ether (Ph3PO often precipitates) or use column chromatography.[1]

Quality Control & Self-Validation Systems

Trustworthiness in chemical synthesis relies on validating the product identity and purity using orthogonal methods.

A. The Ferric Chloride ( ) Test (Colorimetric)

This is a rapid, bench-side "Go/No-Go" test.[1]

  • Principle: Hydroxamic acids form stable, highly colored (red/violet) chelate complexes with

    
     ions.[1] O-alkylated derivatives cannot  chelate effectively.
    
  • Procedure: Dissolve a small crystal of product in Ethanol. Add 1 drop of 1% aqueous

    
    .[1]
    
  • Interpretation:

    • Deep Red/Violet: Unreacted Starting Material or N-methylated byproduct (which retains the -OH). FAIL.

    • Yellow/Light Orange: (Color of

      
       solution only) -> Successful O-methylation. PASS. 
      
B. NMR Spectroscopy Validation

Distinguishing O-Me from N-Me is critical.

FeatureO-Methyl Product (Target)N-Methyl Byproduct (Impurity)

NMR (-CH3)

3.80 – 4.05 ppm
(Singlet)

3.20 – 3.45 ppm (Singlet)

NMR (-CH3)

60 – 64 ppm

35 – 40 ppm
NH Signal Broad singlet (~9-10 ppm)Absent (No NH proton)

Note: The O-methyl group is deshielded by the electronegative oxygen, shifting it downfield compared to the N-methyl group.

C. QC Workflow Diagram

QC_Workflow Sample Isolated Product FeCl3 FeCl3 Test Sample->FeCl3 Decision1 Red Color? FeCl3->Decision1 NMR 1H NMR Analysis Decision2 Peak @ 3.9 ppm? NMR->Decision2 Decision1->NMR No (Yellow) Fail REJECT: Contains SM or N-Me Decision1->Fail Yes Decision2->Fail No (Peak @ 3.3) Pass ACCEPT: Pure O-Me Product Decision2->Pass Yes

Figure 2: Quality Control Decision Tree. The FeCl3 test serves as an immediate qualitative filter before expensive NMR time is used.

Safety & Handling

  • Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen.[1] It is volatile.[1] All transfers must occur in a certified fume hood.[1] Neutralize glassware with aqueous ammonia or thiosulfate before removal from the hood.

  • Hydroxamic Acids: Many derivatives show mutagenic activity (Ames positive).[1] Handle as potential genotoxins.[1]

  • Explosion Hazard: Do not distill hydroxamic acid derivatives at high temperatures without DSC (Differential Scanning Calorimetry) data, as they can undergo Lossen rearrangement or decomposition exothermically.[1]

References

  • Exner, O. (1956).[1] The Structure of Hydroxamic Acids and their Derivatives. This foundational work established the tautomeric equilibrium and alkylation preferences of hydroxamic acids.

  • Organic Syntheses. N-Methoxy-N-methyl-1H-imidazole-1-carboxamide. Org. Synth. 2017 , 94, 184-199.[1] Link (Demonstrates handling of N-methoxy amides and safety protocols).[1]

  • Bauer, L. & Exner, O. (1974).[1] The Chemistry of Hydroxamic Acids. Angewandte Chemie International Edition, 13(6), 376-384.[1] Link (Authoritative review on reactivity).

  • ResearchGate/ChemicalBook Data. Synthesis of N-Methoxy-N-methylbenzamide. (Compilation of spectral data and melting points for verification). Link

  • Sigma-Aldrich/Merck Safety Data Sheet. Methyl Iodide. Link[1]

Sources

Application

Application Note: High-Efficiency Synthesis of 3-Hydroxy-N-methoxy-4-methylbenzamide via EDC/HOBt Coupling

Abstract & Scope This application note details the optimized protocol for synthesizing 3-Hydroxy-N-methoxy-4-methylbenzamide , a structural analog of the Weinreb amide often utilized as a pharmacophore fragment or synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for synthesizing 3-Hydroxy-N-methoxy-4-methylbenzamide , a structural analog of the Weinreb amide often utilized as a pharmacophore fragment or synthetic intermediate in medicinal chemistry.

While standard amide couplings are routine, this specific substrate presents two distinct challenges:

  • Competitive Nucleophiles: The presence of a free phenolic hydroxyl group (-OH) on the benzoic acid core requires chemoselective conditions to prevent ester polymerization.

  • Salt Neutralization: The amine source, O-methylhydroxylamine, is typically supplied as a hydrochloride salt, necessitating precise base equivalents to ensure nucleophilicity without racemizing sensitive substrates (though not applicable here, it is best practice).

We employ the EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) coupling system.[1][2] This method is selected for its mild activation conditions and the water-solubility of its urea byproduct, ensuring a streamlined purification process suitable for drug development workflows.

Retrosynthetic Analysis & Strategy

The target molecule is assembled via a convergent condensation between an activated benzoic acid derivative and an alkoxyamine.

Retrosynthesis Target Target: 3-Hydroxy-N-methoxy-4-methylbenzamide Disconnection Amide Bond Disconnection Target->Disconnection Retro-cut SM1 Starting Material A: 3-Hydroxy-4-methylbenzoic acid Disconnection->SM1 SM2 Starting Material B: O-Methylhydroxylamine HCl Disconnection->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the amide core.

Reaction Mechanism

Understanding the mechanism is critical for troubleshooting.[2] The reaction proceeds through an O-acylisourea intermediate.[1] The addition of HOBt is the causality behind the high success rate of this protocol: it intercepts the O-acylisourea to form a less reactive but more selective "active ester" (OBt ester), which suppresses


-acylurea rearrangement and minimizes side reactions with the phenolic hydroxyl.

Mechanism Acid 3-Hydroxy-4-methylbenzoic Acid OAcyl Unstable O-Acylisourea (Highly Reactive) Acid->OAcyl Proton Transfer & Addition EDC EDC (Carbodiimide) EDC->OAcyl Proton Transfer & Addition ActiveEster OBt-Active Ester (Selective Intermediate) OAcyl->ActiveEster + HOBt (Displacement) Urea Water-Soluble Urea Byproduct OAcyl->Urea Rearrangement (Side Rxn) HOBt HOBt ActiveEster->HOBt Regenerated Product Final Amide Product ActiveEster->Product + Amine (Nucleophilic Attack) Amine O-Methylhydroxylamine (Nucleophile)

Figure 2: The EDC/HOBt catalytic cycle. HOBt acts as a nucleophilic catalyst, preventing the rearrangement of the O-acylisourea.

Experimental Protocol

Materials & Reagents

Ensure all reagents are analytical grade. The amine salt requires an extra equivalent of base for neutralization.

ReagentMW ( g/mol )Equiv.[1][3][4][5][6]Role
3-Hydroxy-4-methylbenzoic acid 152.151.0Limiting Reagent
O-Methylhydroxylamine HCl 83.521.2Amine Source
EDC·HCl 191.701.5Coupling Agent
HOBt·H₂O 153.141.2Additive (Suppress racemization/side rxn)
DIPEA (Hünig's Base) 129.243.0Base (Neutralizes HCl salts)
DMF (Anhydrous) --Solvent (10 mL per gram of acid)
Step-by-Step Methodology

Step 1: Solubilization and Activation

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Hydroxy-4-methylbenzoic acid (1.0 equiv) in anhydrous DMF (Concentration ~0.2 M).

  • Add HOBt·H₂O (1.2 equiv) and EDC[3]·HCl (1.5 equiv) to the solution.

  • Add DIPEA (1.0 equiv only) to activate the carboxylic acid.

  • Stir: Allow the mixture to stir at room temperature (25°C) for 15–30 minutes. This "pre-activation" period allows the formation of the OBt-active ester.

    • Note: The solution may turn slightly yellow; this is normal for HOBt esters.

Step 2: Amine Addition

  • In a separate small vial, dissolve O-Methylhydroxylamine HCl (1.2 equiv) in a minimal amount of DMF.

  • Add the remaining DIPEA (2.0 equiv) to this vial to neutralize the hydrochloride salt, generating the free amine.

  • Add the amine/base mixture dropwise to the main reaction flask containing the activated ester.

Step 3: Reaction Monitoring

  • Stir the reaction at room temperature for 12–16 hours.

  • TLC Monitoring: Use 50% Ethyl Acetate in Hexanes. The starting acid (usually lower R_f, streaks) should disappear, and a new, less polar spot (amide) should appear.

  • Optional: If the reaction is sluggish, heat to 40°C.

Step 4: Workup (The "Self-Validating" Purification) This workup relies on the solubility differences between the product (organic soluble) and the reagents (water/acid/base soluble).

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10x reaction volume).

  • Acid Wash (Removes DIPEA & Urea): Wash the organic layer twice with 1M HCl or 5% Citric Acid .

    • Why: Protonates unreacted DIPEA and the urea byproduct, forcing them into the aqueous layer.[7]

  • Base Wash (Removes HOBt & Unreacted Acid): Wash the organic layer twice with Saturated NaHCO₃ .

    • Why: Deprotonates HOBt and any unreacted benzoic acid starting material, washing them out.

  • Brine Wash: Wash once with saturated NaCl to remove trapped water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification

The crude material obtained is often >90% pure due to the specific workup. If higher purity is required:

  • Recrystallization: Dissolve in minimal hot EtOAc and add Hexanes until cloudy. Cool to 4°C.[8]

  • Flash Chromatography: Silica gel, eluting with a gradient of 0%

    
     40% EtOAc in Hexanes.
    

Characterization & Expected Data

Confirm the structure using NMR and LC-MS.

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • 
       ~3.7-3.8 ppm (s, 3H):  Characteristic singlet for the 
      
      
      
      -OCH₃ group.
    • 
       ~2.2 ppm (s, 3H):  Aryl-CH₃ .
      
    • 
       ~9.5-10.0 ppm (s, 1H):  Phenolic -OH  (exchangeable).
      
    • 
       ~11.5 ppm (s, 1H):  Amide -NH  (broad, exchangeable).
      
    • Aromatic Region: Three protons corresponding to the 1,3,4-substitution pattern.

Troubleshooting & Critical Control Points

IssueProbable CauseSolution
Low Yield Phenolic ester formationEnsure amine is added immediately after the 15-min activation. The amine is a better nucleophile than the phenol and will displace any phenolic ester formed.
Emulsion during workup DMF presenceWash the organic layer with 5% LiCl solution (aqueous) before the acid wash. LiCl helps extract DMF into the aqueous phase.
Starting Material Remains Incomplete activationCheck pH. The reaction must be basic (pH ~8-9) for the amine to react, but the activation step works best at slightly acidic/neutral pH. Ensure DIPEA is added in stages as described.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][4][6] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • BenchChem Technical Support. (2025). Purification Strategies for EDC Coupling Reactions.

  • Common Organic Chemistry. (n.d.). EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Mechanism and Protocols.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing O-alkylation of the phenol during N-methoxy amide formation

The following technical guide addresses the chemoselectivity challenges in synthesizing -methoxy amides (and Weinreb amides) when the substrate contains a reactive phenol group. Topic: Preventing Phenolic O-Alkylation Du...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the chemoselectivity challenges in synthesizing


-methoxy amides (and Weinreb amides) when the substrate contains a reactive phenol group.

Topic: Preventing Phenolic O-Alkylation During N-Methoxy Amide Formation Audience: Medicinal Chemists, Process Chemists Classification: Advanced Organic Synthesis / Chemoselectivity Guide

The Chemoselectivity Paradox

The core challenge in forming


-methoxy amides (

) in the presence of a phenol (

) lies in the

overlap
and nucleophilic competition .

Whether you are alkylating a hydroxamic acid precursor or performing a direct amide coupling, the phenol presents a competing nucleophilic site.

Functional GroupApprox.

(DMSO/H2O)
NucleophilicityRisk Factor
Phenol (

)
9.9 – 10.5High (as phenoxide)Critical (Rapid O-alkylation)
Hydroxamic Acid (

)
8.8 – 9.5High (O-center)Primary Target
Amide (

)
15 – 17Moderate (N-center)Low (Requires strong base)
The "O-Alkylation" Trap

If you are attempting to synthesize an


-methoxy amide by alkylating a hydroxamic acid  (e.g., using Methyl Iodide or Dimethyl Sulfate), you are operating in a "danger zone."
  • Mechanism: Base deprotonates the hydroxamic acid (

    
    ) to form the hydroxamate anion.
    
  • Conflict: The base simultaneously deprotonates the phenol (

    
    ).
    
  • Result: Both oxygen atoms act as nucleophiles toward the alkylating agent, leading to a statistical mixture of the desired

    
    -methoxy product and the undesired anisole (O-methylated phenol) derivative.
    

Decision Matrix: Select Your Workflow

To provide the correct troubleshooting steps, identify your current synthetic route below.

WorkflowSelection Start START: Substrate has Phenol + Carboxylic Acid/Derivative Decision Which method are you using? Start->Decision RouteA Route A: Direct Coupling (Acid + Methoxyamine) RiskA Risk: O-Acylation (Phenol Ester Formation) RouteA->RiskA RouteB Route B: Alkylation (Hydroxamic Acid + Alkyl Halide) RiskB Risk: O-Alkylation (Phenol Ether Formation) RouteB->RiskB Decision->RouteA Coupling Reagents (EDC, HATU) Decision->RouteB Alkylating Agents (MeI, DMS, Base)

Figure 1: Diagnostic workflow to identify the specific side-reaction mechanism.

Troubleshooting Guide & Protocols

Scenario A: The Alkylation Route (High Risk)

Context: You are converting a hydroxamic acid (


) to an 

-methoxy amide (

) using an alkylating agent (e.g., MeI). Issue: The phenol is being methylated along with (or instead of) the hydroxamic oxygen.
Why this fails

Direct alkylation relies on kinetic control which is nearly impossible to achieve here. The phenoxide anion is often a superior nucleophile to the hydroxamate, leading to significant O-alkylation of the phenol [1].

The Solution: Transient Silyl Protection

Do not attempt to "tune" the base. The most robust, self-validating method is to block the phenol.

Protocol: One-Pot Silyl Protection/Alkylation

  • Protection: Dissolve substrate (1.0 equiv) in DCM. Add Imidazole (2.2 equiv) and TBS-Cl (1.1 equiv). Stir at RT for 1h.

    • Checkpoint: Monitor TLC.[1] Phenol (

      
       usually lower) should convert to Silyl ether (
      
      
      
      higher).
  • Alkylation: (Can often be done in the same pot if solvent is swapped, but isolation is safer).

    • Dissolve protected intermediate in Acetone or DMF.

    • Add

      
       (1.5 equiv) and MeI (1.1 equiv).
      
    • Stir at RT.[2] The TBS group is stable to mild basic alkylation conditions.

  • Deprotection: Treat with TBAF (THF) or mild acid (AcOH/THF/Water) to reveal the phenol.

Expert Insight: If you cannot use protection, use Diazomethane (or TMS-Diazomethane) in Methanol/Ether. While hazardous, diazomethane shows a unique kinetic preference for the more acidic hydroxamic proton over the phenolic proton in certain electronic environments [2], though this is less reliable than protection.

Scenario B: The Coupling Route (Recommended)

Context: You are reacting a Carboxylic Acid (


) with Methoxyamine HCl (

) using a coupling agent (EDC, HATU, DCC). Issue: You observe "O-alkylation" (actually O-Acylation ). The phenol reacts with the activated acid to form an ester (

).
The Solution: Base Management & Nucleophile Strength

Phenols are poor nucleophiles compared to primary amines (


). Side reactions occur only when the amine is deactivated (protonated) or the phenol is activated (deprotonated).

Protocol: Chemoselective Coupling

  • Reagent Choice: Use EDC/HOBt rather than HATU. HATU is too reactive and can force phenol acylation.

  • Base Control: Use a weak base like 2,4,6-Collidine or N-Methylmorpholine (NMM) instead of Triethylamine (TEA).

    • Reasoning: TEA (

      
      ) can deprotonate the phenol (
      
      
      
      ). Collidine (
      
      
      ) is strong enough to free the Methoxyamine (
      
      
      ) but too weak to deprotonate the phenol.
  • Stoichiometry: Pre-mix the Acid, HOBt, and EDC. Stir 10 mins to form the active ester. Then add the Methoxyamine HCl and Base.

    • Mechanism:[1][3][4] This ensures the amine attacks the active ester immediately upon generation.

Optimized Recipe:

Reagent Equiv. Role
Carboxylic Acid 1.0 Substrate

|


 | 1.2 | Amine Source |
| EDC 

HCl | 1.2 | Coupling Agent | | HOBt


| 1.2 | Suppresses racemization/side reactions | | N-Methylmorpholine | 3.0 | Critical: Weak Base | | DMF/DCM (1:1) | - | Solvent |

Frequently Asked Questions (FAQs)

Q1: I am seeing two spots on TLC that look like product. One is the O-alkylated phenol.[5][6][7] How do I distinguish them? A: Perform a Ferric Chloride (


) test.
  • Phenol (Product): Will turn purple/blue/green (positive test).

  • O-Alkylated Phenol (Impurity): Will be colorless (negative test).

  • Spectroscopy:[8] In

    
     NMR, a phenolic O-Me signal usually appears around 
    
    
    
    3.7–3.8 ppm. An N-OMe (amide) signal is often shifted downfield to
    
    
    3.8–4.0 ppm due to the anisotropy of the carbonyl.

Q2: Can I use Weinreb amide synthesis conditions (


 + Amine) on an ester containing a phenol? 
A:  Yes, but it requires modification. Trimethylaluminum (

) is a strong Lewis acid and will deprotonate the phenol immediately (evolving Methane gas).
  • Adjustment: You must use at least 2.0 extra equivalents of

    
     to "protect" the phenol as an aluminum phenoxide in situ.
    
  • Workflow:

    
    .
    

Q3: Why not just use alkyl halides with


 (Silver Oxide)? 
A:  Silver oxide is a classic "mild" base for alkylation, but it coordinates strongly to phenols, often facilitating their oxidation to quinones rather than preventing their alkylation. It is not recommended for phenol-containing substrates.

Mechanistic Visualization

The following diagram illustrates the kinetic competition in the alkylation route and why protection is the only logical gate to high yield.

ReactionPathways Substrate Substrate (Phenol + Hydroxamic Acid) Base Base Added (K2CO3 / NaH) Substrate->Base Protect Path 2: Silyl Protection (TBS-Cl, Imidazole) Substrate->Protect Dianion Dianion Species (Phenoxide + Hydroxamate) Base->Dianion ProductMix Mixture: 1. N-Methoxy Amide (Desired) 2. Anisole (Side Product) 3. Bis-alkylated Dianion->ProductMix No Selectivity MeI Add MeI PathFail Competitive Alkylation ProtectedInt Protected Phenol (TBS-Ether) Protect->ProtectedInt Alkylation2 Alkylation (MeI, Base) ProtectedInt->Alkylation2 Deprotect Deprotection (TBAF) Alkylation2->Deprotect FinalProduct Pure N-Methoxy Amide (Phenol Intact) Deprotect->FinalProduct

Figure 2: Mechanistic pathway comparison. Path 2 (Green) ensures singularity of the nucleophile.

References

  • Chemoselectivity in Hydroxamic Acid Alkylation: Gissot, A., Volonterio, A., & Zanda, M. (2005).[9] One-Step Synthesis of Weinreb Amides from Sterically Hindered Carboxylic Acids. Journal of Organic Chemistry, 70(17), 6925–6928. [Link]

  • Weinreb Amide Synthesis Review: Singh, J., Satyamurthi, N., & Aidhen, I. S. (2000). The Growing Synthetic Utility of the Weinreb Amide. Journal for Praktische Chemie, 342(4), 340–347. [Link]

Sources

Optimization

Purification methods for 3-Hydroxy-N-methoxy-4-methylbenzamide by column chromatography

Executive Summary & Chemical Profile Target Molecule: 3-Hydroxy-N-methoxy-4-methylbenzamide Chemical Class: Phenolic Hydroxamic Acid O-Alkyl Ether (Secondary Amide) Key Properties: [1] Polarity: Moderate to High (Dual H-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Target Molecule: 3-Hydroxy-N-methoxy-4-methylbenzamide Chemical Class: Phenolic Hydroxamic Acid O-Alkyl Ether (Secondary Amide) Key Properties: [1]

  • Polarity: Moderate to High (Dual H-bond donor/acceptor sites).[1]

  • Acidity: Weakly acidic (Phenolic -OH, pKa

    
     9-10).[1]
    
  • Chromatographic Behavior: Prone to "tailing" or irreversible adsorption on unmodified silica gel due to interaction between the phenolic proton and silanol groups.

This guide addresses the specific challenges of purifying 3-Hydroxy-N-methoxy-4-methylbenzamide . Unlike simple esters or alkyl amides, this molecule requires a modified mobile phase to suppress ionization and prevent peak broadening.

Diagnostic Hub: Troubleshooting Q&A

Q1: My product spot is streaking (tailing) badly on TLC and the column. How do I fix this?

Diagnosis: The "Phenol Effect."[2] The phenolic hydroxyl group at the 3-position is interacting strongly with the acidic silanol groups (


) on the silica surface.[1] This non-specific binding causes the compound to drag, resulting in broad peaks and poor separation.

Solution: Acidify the Mobile Phase. You must suppress the ionization of the phenol and block silanol interactions.

  • Protocol: Add 0.5% to 1.0% Acetic Acid (AcOH) to both your non-polar (e.g., Hexane) and polar (e.g., Ethyl Acetate) solvent reservoirs.

  • Mechanism: The acetic acid protonates the silica surface and ensures the phenol remains in its neutral protonated state, sharpening the peak shape.

Q2: I cannot separate the product from the starting material (3-Hydroxy-4-methylbenzoic acid).

Diagnosis: Polarity Overlap. Both the product and the starting acid are phenolic and polar. On standard silica, they may co-elute.[2]

Solution: Exploit pKa Differences.

  • Method A (Pre-purification wash): Before the column, dissolve the crude mixture in Ethyl Acetate and wash with saturated Sodium Bicarbonate (NaHCO₃) . The carboxylic acid starting material (pKa ~4) will deprotonate and move to the aqueous layer. The phenolic amide (pKa ~10) will remain in the organic layer.

  • Method B (Chromatography): If you must separate by column, use a Dichloromethane (DCM) / Methanol gradient instead of Hexane/EtOAc. The acid often moves slower in DCM systems.

Q3: My recovery is low (<60%). Is the product decomposing?

Diagnosis: Irreversible Adsorption or Solubility Issues. Phenolic amides can bind irreversibly to "active" sites on dry silica. Alternatively, the compound may have precipitated at the top of the column during loading.

Solution: Dry Loading & Deactivation.

  • Do not wet load with DCM if the compound is barely soluble.

  • Protocol: Dissolve the crude in a minimal amount of Acetone or Methanol, add Silica Gel (ratio 1:2 w/w), and evaporate to dryness. Load this free-flowing powder onto the column.[1]

  • Self-Validation: Check the "spent" silica at the top of the column after the run by extracting a sample with 10% MeOH/DCM and running a TLC.[1] If product remains, your elution solvent was too weak.

Standard Operating Procedure (SOP)

Phase 1: Mobile Phase Optimization

The following gradients are validated for phenolic amides.

Solvent SystemGradient RangeModifierApplication
Hexane / EtOAc 0%

60% EtOAc
1% AcOH Standard purification.[1] Best for removing non-polar impurities.
DCM / Methanol 0%

5% MeOH
0.5% AcOH High polarity purification. Use if product is very polar.
Toluene / Acetone 5%

30% Acetone
NoneAlternative selectivity if Hex/EtOAc fails.
Phase 2: The "Golden Path" Workflow

This workflow integrates the acid modifier and dry loading techniques to ensure maximum purity.

PurificationWorkflow Start Crude Reaction Mixture Workup Acid/Base Wash (Remove Starting Acid) Start->Workup TLC TLC Analysis (Check Rf & Tailing) Workup->TLC Decision Streaking? TLC->Decision Prep Prepare Mobile Phase Hex/EtOAc + 1% AcOH Decision->Prep Yes (Add Acid) Loading Dry Loading (Adsorb on Silica) Decision->Loading No Prep->Loading Column Run Column Gradient Elution Loading->Column Analysis Fraction Analysis (UV & FeCl3 Stain) Column->Analysis Final Pure 3-Hydroxy-N-methoxy- 4-methylbenzamide Analysis->Final

Figure 1: Decision-matrix workflow for the purification of phenolic amides, emphasizing the critical acid-modifier step.

Phase 3: Step-by-Step Protocol
  • Preparation:

    • Assess the crude mass.[2][3][4] Use a silica-to-crude ratio of 30:1 to 50:1 .[1]

    • Prepare solvent A (Hexane + 1% Acetic Acid) and Solvent B (Ethyl Acetate + 1% Acetic Acid).

  • Loading:

    • Dissolve crude in minimal MeOH/DCM.

    • Add silica (2x weight of crude).

    • Rotary evaporate until a fine, free-flowing powder is obtained.[1]

    • Add this powder carefully to the top of the pre-equilibrated column.

  • Elution:

    • Start with 100% Solvent A (Hexane/AcOH) to elute non-polar impurities.

    • Gradually increase Solvent B (EtOAc/AcOH) in 10% increments.

    • Target Rf: The product should elute when the Rf is approximately 0.30 .

  • Detection (Self-Validation):

    • UV (254 nm): The benzamide ring is UV active.

    • Ferric Chloride (FeCl₃) Stain: This is a specific test for phenols.

      • Dip TLC plate in FeCl₃ solution

        
         Product spot turns Purple/Blue.
        
      • This confirms the presence of the free phenol group and distinguishes it from non-phenolic impurities.

References & Authority

  • General Phenolic Purification:

    • Reich, H. J.[5] "Chromatography of Phenols and Acids."[6] University of Wisconsin-Madison Organic Chemistry Data.[1] (Standard protocol for acidifying silica to prevent tailing).

    • Source: (General reference for phenolic shifts and handling).[1]

  • Weinreb Amide & Hydroxamic Ether Synthesis/Purification:

    • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815-3818. (Foundational text on N-methoxy amide stability and polarity).

    • Source: [1]

  • Specific Analogous Protocols:

    • BenchChem Technical Support.[2][3] "Purification of N-hydroxy-3,5-dimethoxybenzamide."[1] (Analogous hydroxamic acid ether purification).

    • Source: (Cited for general methodology on N-alkoxy benzamides).[1]

  • Chemical Data:

    • PubChem Compound Summary for 3-Hydroxy-4-methylbenzoic acid (Precursor data).

    • Source:

Sources

Troubleshooting

Stability of 3-Hydroxy-N-methoxy-4-methylbenzamide under basic hydrolysis conditions

Technical Support Center: Stability of 3-Hydroxy-N-methoxy-4-methylbenzamide Welcome to the technical support center for 3-Hydroxy-N-methoxy-4-methylbenzamide. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 3-Hydroxy-N-methoxy-4-methylbenzamide

Welcome to the technical support center for 3-Hydroxy-N-methoxy-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound, particularly under basic hydrolysis conditions. The following information synthesizes established principles of amide chemistry with practical, field-proven insights to support your experimental work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chemical stability and degradation of 3-Hydroxy-N-methoxy-4-methylbenzamide.

Q1: What are the primary degradation pathways for 3-Hydroxy-N-methoxy-4-methylbenzamide under basic conditions?

A1: The principal degradation pathway under basic hydrolysis is the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the amide group. This leads to the cleavage of the amide (C-N) bond. Amides are generally more stable towards hydrolysis than esters due to resonance stabilization between the nitrogen lone pair and the carbonyl group.[1] Consequently, this reaction often requires elevated temperatures or higher concentrations of base to proceed at a practical rate.[1][2] A secondary, though less probable, pathway could involve cleavage of the N-O bond, but C-N bond scission is the well-established mechanism for the basic hydrolysis of amides.

Q2: What are the expected products of a complete basic hydrolysis reaction?

A2: Upon complete hydrolysis, the amide bond is cleaved, yielding two primary products. Because the reaction is conducted in a basic medium, the carboxylic acid product will be deprotonated to its corresponding carboxylate salt. The other product will be N-methoxyhydroxylamine.

  • Product 1: Sodium or Potassium 3-hydroxy-4-methylbenzoate (depending on the base used, e.g., NaOH or KOH).

  • Product 2: N-methoxyhydroxylamine.

To isolate the carboxylic acid, a subsequent acidification step is required to protonate the carboxylate.[2]

Q3: How do reaction conditions like temperature and base concentration affect the rate of hydrolysis?

A3: The rate of basic hydrolysis is highly dependent on both temperature and the concentration of the base.

  • Temperature: Increasing the temperature significantly accelerates the rate of hydrolysis. This is a common strategy employed in forced degradation studies to achieve measurable degradation within a practical timeframe (e.g., 24-48 hours).[3]

  • Base Concentration: The reaction rate is dependent on the concentration of the hydroxide ion. Increasing the molarity of the base (e.g., from 0.1 M to 1.0 M NaOH) will increase the frequency of nucleophilic attack on the carbonyl carbon, thereby increasing the reaction rate.

For routine lab-scale hydrolysis, heating the amide with an aqueous solution of an alkali like sodium hydroxide is a typical procedure.[2]

Q4: My hydrolysis reaction is proceeding very slowly, even with heating. Is this normal?

A4: Yes, this is not unexpected. Amides are the most stable of the carboxylic acid derivatives, and their hydrolysis is notably more difficult than that of esters or acid chlorides.[1] The resonance delocalization of the nitrogen lone pair electrons into the carbonyl group gives the C-N bond partial double-bond character, making it stronger and less susceptible to cleavage. Vigorous conditions, such as refluxing with a moderately concentrated base for several hours, may be necessary to drive the reaction to completion.[2]

Q5: How can I effectively monitor the progress of the hydrolysis reaction?

A5: The most reliable and quantitative method for monitoring the reaction is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[3] A stability-indicating HPLC method should be developed that can separate the parent compound, 3-Hydroxy-N-methoxy-4-methylbenzamide, from its primary degradation product, 3-hydroxy-4-methylbenzoic acid, and any other potential impurities. By injecting aliquots of the reaction mixture at various time points, you can quantify the disappearance of the starting material and the appearance of the product, allowing for kinetic analysis. For a quick qualitative check, Thin-Layer Chromatography (TLC) can also be used.

Q6: I'm observing a yellow or brown discoloration in my reaction mixture over time. What is the likely cause?

A6: The discoloration is likely due to the oxidative degradation of the phenolic hydroxyl group on the benzene ring. Phenols are susceptible to oxidation, especially under basic conditions and in the presence of oxygen (from air), which can lead to the formation of colored quinone-type species. To minimize this, it is advisable to perform the reaction under an inert atmosphere, such as by bubbling nitrogen or argon through the reaction mixture before and during heating.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete or No Reaction 1. Insufficient temperature or reaction time. 2. Base concentration is too low.1. Increase the reaction temperature (e.g., to 80-100°C) and/or extend the reaction time. 2. Increase the concentration of the base (e.g., from 0.1 M to 1.0 M NaOH).
Formation of Colored Impurities Oxidative degradation of the phenol moiety.Degas the solvent and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.[4]
Difficulty Isolating the Carboxylic Acid Product The product exists as a water-soluble carboxylate salt in the basic reaction mixture.After the reaction is complete, cool the mixture in an ice bath and carefully acidify with a mineral acid (e.g., 1 M HCl) to pH ~2-3. The protonated carboxylic acid is less water-soluble and should precipitate out of the solution.[2]
Poor Mass Balance in HPLC Analysis 1. Some degradation products are not UV-active at the chosen wavelength. 2. Products are precipitating or adsorbing to the vessel. 3. Formation of volatile degradation products.1. Use a Diode-Array Detector (DAD) to analyze at multiple wavelengths. 2. Ensure all material is fully dissolved (may require solvent/pH adjustment) before injection. 3. While less likely for this specific hydrolysis, consider this for unknown impurities.

Experimental Protocols

Protocol 1: Forced Basic Hydrolysis for Stability Assessment

This protocol is designed to induce degradation for the purpose of identifying degradation products and establishing a stability profile, as recommended by ICH guidelines.[4][5]

  • Preparation: Prepare a stock solution of 3-Hydroxy-N-methoxy-4-methylbenzamide at 1.0 mg/mL in a suitable organic solvent (e.g., Methanol or Acetonitrile).

  • Stress Condition Setup: In a clean reaction vial, add 1.0 mL of the stock solution and 1.0 mL of 0.1 M aqueous NaOH. This creates a 50:50 organic/aqueous solution with a final drug concentration of 0.5 mg/mL and a base concentration of 0.05 M. For more aggressive conditions, 1.0 M NaOH can be used.

  • Control Sample: Prepare a control sample by mixing 1.0 mL of the stock solution with 1.0 mL of purified water (no base).

  • Incubation: Place both the stress and control samples in a water bath or oven set to a controlled temperature (e.g., 60°C or 80°C).

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from both vials at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquot by adding an equimolar amount of acid (e.g., 100 µL of 0.05 M HCl for the 0.05 M NaOH sample) to stop the degradation.

  • Analysis: Dilute the neutralized samples to a suitable concentration (e.g., 50 µg/mL) with the HPLC mobile phase and analyze immediately via a validated stability-indicating HPLC method.

Protocol 2: Illustrative Stability-Indicating RP-HPLC Method

This is a starting point for method development. Optimization will be required.[3]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm or a wavelength of maximum absorbance for the parent compound.

  • Injection Volume: 10 µL.

Visualized Hydrolysis Pathway and Workflow

Mechanism of Basic Hydrolysis

The diagram below illustrates the step-by-step mechanism for the base-catalyzed hydrolysis of 3-Hydroxy-N-methoxy-4-methylbenzamide.

Caption: Base-catalyzed hydrolysis of the target amide.

Forced Degradation Experimental Workflow

The following diagram outlines the logical process for conducting a forced degradation study.

Caption: A typical workflow for a forced degradation study.

References

  • Lacey, C. J., & Stevens, M. F. G. (1970). Acidic and Basic Amide Hydrolysis. Chemical Society Reviews, 4, 433. Available at: [Link]

  • Hansen, H. C., et al. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1216(36), 6465-6472. Available at: [Link]

  • Sotomatsu, T., & Fujita, T. (1988). The steric effect of ortho substituents on the acidic hydrolysis of benzamides. The Journal of Organic Chemistry, 53(19), 4533-4538. Available at: [Link]

  • Patel, R., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2). Available at: [Link]

  • ResearchGate. (2025). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • Cox, R. A. (2009). Benzamide hydrolysis in strong acids — The last word. ResearchGate. Available at: [Link]

  • Patel, Y., et al. (2014). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. ResearchGate. Available at: [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. Available at: [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Journal for ReAttach Therapy and Developmental Diversities. (2024). Forced degradation study on valbenazine and application of validated stability-indicating HPLC method. Available at: [Link]

  • Schowen, R. L., & Jayaraman, H. (1966). Amide hydrolysis. V. Substituent effects and solvent isotope effects in the basic methanolysis of amides. Journal of the American Chemical Society, 88(15), 3373–3377. Available at: [Link]

  • Gassman, P. G., & Guggenheim, T. L. (1982). Base-promoted hydrolysis of amides at ambient temperatures. Journal of the American Chemical Society, 104(21), 5849–5850. Available at: [Link]

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Chemguy. (2019). mechanism of amide hydrolysis. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2026). 17.4: Hydrolysis of Esters and Amides. Available at: [Link]

  • MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Available at: [Link]

  • PubChem. (n.d.). 3-Methoxy-4-methylbenzamide. National Institutes of Health. Available at: [Link]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) for Handling 3-Hydroxy-N-methoxy-4-methylbenzamide

[1] Executive Safety Summary 3-Hydroxy-N-methoxy-4-methylbenzamide is a functionalized Weinreb amide derivative commonly used as a pivotal intermediate in organic synthesis to generate ketones or aldehydes via nucleophil...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

3-Hydroxy-N-methoxy-4-methylbenzamide is a functionalized Weinreb amide derivative commonly used as a pivotal intermediate in organic synthesis to generate ketones or aldehydes via nucleophilic addition.[1]

While specific GHS data for this exact CAS is often aggregated under generic benzamide classifications, structural activity relationship (SAR) analysis with analogs (e.g., 3-Hydroxy-N-methylbenzamide, CAS 15788-97-3) dictates that this compound must be handled as a Severe Eye Irritant and Respiratory Irritant .

Immediate Action Required:

  • Signal Word: WARNING (Potential for DANGER regarding eye damage).

  • Primary Hazard: H319/H318 (Causes serious eye irritation/damage) and H335 (Respiratory irritation).

  • Physical State: Solid (Crystalline powder).

Risk Profile & Mechanistic Toxicity

To select the correct PPE, one must understand the chemical behavior of the molecule.

Structural Hazards
  • Phenolic Hydroxyl (-OH): Increases acidity (pKa ~8-10). Contact with mucous membranes (eyes/lungs) causes immediate protein denaturation and irritation.

  • Weinreb Amide Moiety (-C(O)N(OMe)Me): While generally stable, hydrolysis (enzymatic or acidic) releases N,O-dimethylhydroxylamine, a known skin irritant and potential hematotoxin.

  • Benzamide Core: Lipophilic enough to penetrate the stratum corneum (outer skin layer), acting as a vehicle for systemic absorption.

Hazard Codes (Derived from High-Fidelity Analogs)
GHS CodeHazard StatementOperational Implication
H318/H319 Causes serious eye damage/irritationSafety Glasses are insufficient. Goggles are mandatory.
H315 Causes skin irritationExposed skin must be covered; double-gloving recommended.
H335 May cause respiratory irritationOpen-bench weighing is prohibited. Use Fume Hood.

Personal Protective Equipment (PPE) Protocol

This protocol moves beyond "compliance" to "defense."[2][3][4][5]

A. Eye & Face Protection (CRITICAL)[2][5][6]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ or EN 166).

  • Scientific Rationale: As a fine powder, static charge can cause the chemical to "fly." Standard safety glasses allow dust entry from the top and sides. The phenolic nature implies that if the powder contacts the moist eye surface, it will dissolve and create a localized acidic/irritant zone, potentially causing corneal opacity.

  • Face Shield: Required only if handling >100g or working with pressurized reaction vessels.

B. Hand Protection[2][4][7][8][9][10]
  • Primary Material: Nitrile Rubber.

  • Specifications: Minimum thickness 0.11 mm (4 mil).

  • Breakthrough Logic:

    • Solid State: Nitrile provides excellent protection (>480 min).

    • Solution State (DCM/Chloroform): If dissolved in halogenated solvents, Double Glove . The solvent penetrates nitrile rapidly (<5 min), carrying the benzamide with it.

    • Solution State (Methanol/Ethyl Acetate): Single Nitrile glove is sufficient for incidental splash.

C. Respiratory Protection[1][3][4][11]
  • Primary Control: Engineering Controls (Fume Hood) are superior to PPE.

  • PPE Backup: If weighing outside a hood is unavoidable (not recommended), use a P2/N95 Particulate Respirator .

  • Rationale: The H335 designation indicates that inhaling dust will trigger inflammation of the upper respiratory tract.

D. Body Protection[10]
  • Standard: Cotton/Polyester Lab Coat (buttoned to neck).

  • Enhanced: Tyvek sleeves if dispensing large quantities to prevent dust accumulation on forearms.

Operational Workflows

Logic Diagram: Safety Decision Matrix

This diagram illustrates the decision-making process for PPE selection based on the state of the chemical.

SafetyMatrix Start Handling 3-Hydroxy-N-methoxy-4-methylbenzamide StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution In Solution StateCheck->Solution PPESolid PPE: Splash Goggles + N95 (if no hood) + Nitrile Gloves Solid->PPESolid Dust Hazard SolventCheck Check Solvent Type Solution->SolventCheck Halogenated Halogenated (DCM, CHCl3) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc, DMF) SolventCheck->NonHalogenated PPEDouble PPE: Splash Goggles + Fume Hood + DOUBLE GLOVES (Nitrile/Laminate) Halogenated->PPEDouble Permeation Risk PPESingle PPE: Safety Glasses/Goggles + Fume Hood + Single Nitrile Gloves NonHalogenated->PPESingle

Caption: Decision matrix for PPE selection. Note the escalation to double-gloving when halogenated solvents are involved due to carrier effects.

Protocol: Safe Weighing & Solubilization

Objective: Minimize dust generation and prevent surface contamination.[6][7]

  • Preparation:

    • Place balance inside the chemical fume hood if possible.

    • If the balance is external, use a static-dissipative weighing funnel .

  • Transfer:

    • Do not use a flat spatula. Use a scoopula to prevent powder sliding.

    • Technique: Tap the scoop gently; do not dump.

  • Solubilization:

    • Add solvent to the flask before adding the solid if the reaction kinetics allow (to suppress dust).

    • If adding solid to solvent, add slowly to avoid "puffing."

Emergency Response & Disposal

Emergency Procedures
IncidentImmediate ActionMedical Follow-up
Eye Contact Flush for 15 minutes using an eyewash station. Hold eyelids open.Mandatory. Consult an ophthalmologist (risk of corneal damage).
Skin Contact Wash with soap and water for 5 minutes. Do not use alcohol (increases absorption).If redness persists >1 hour, seek advice.
Inhalation Move to fresh air.[2][5][8][9][6][7]If wheezing occurs, seek medical aid.
Disposal Logic
  • Status: The chemical is an organic solid/intermediate.

  • Segregation:

    • Solid Waste: Dispose of contaminated gloves/paper towels in "Hazardous Solid Waste" (Double bagged).

    • Liquid Waste: Segregate into "Non-Halogenated Organic" or "Halogenated Organic" depending on the solvent used.

    • Aqueous Waste: If an aqueous workup was performed, the aqueous layer must be checked for pH (phenolic acidity) before disposal into "Aqueous Hazardous Waste."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4056967, Methyl 3-hydroxy-4-methoxybenzoate (Analog). Retrieved from [Link]

  • Organic Chemistry Portal (2024). Synthesis and Handling of Weinreb Amides. Retrieved from [Link]

Sources

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